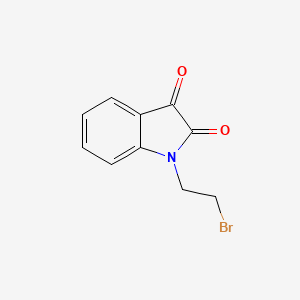

1-(2-bromoethyl)-1H-indole-2,3-dione

Descripción general

Descripción

1-(2-bromoethyl)-1H-indol-2,3-diona es un compuesto que pertenece a la familia del indol, un importante sistema heterocíclico en productos naturales y fármacos. Los indoles son conocidos por su actividad biológica y se utilizan ampliamente en química medicinal. Este compuesto, en concreto, tiene un átomo de bromo unido a un grupo etilo, que está conectado al sistema cíclico del indol.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(2-bromoethyl)-1H-indol-2,3-diona normalmente implica la bromación de un derivado del indol. Un método común es la reacción de indol-2,3-diona con 2-bromoetanol en presencia de una base como el carbonato de potasio. La reacción suele llevarse a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente, dando como resultado el producto deseado con buena eficiencia .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, el disolvente y el catalizador, es crucial para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(2-bromoethyl)-1H-indol-2,3-diona experimenta varias reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Oxidación y reducción: El anillo del indol puede experimentar oxidación para formar estructuras quinonoides o reducción para formar dihidroindoles.

Sustitución electrofílica aromática: El anillo del indol puede participar en reacciones de sustitución electrofílica aromática, como la nitración o la sulfonación.

Reactivos y condiciones comunes

Sustitución: Reactivos como la azida de sodio o el tiocianato de potasio en disolventes polares.

Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Principales productos formados

Sustitución: Formación de derivados de 1-(2-sustituido-ethyl)-1H-indol-2,3-diona.

Oxidación: Formación de indol-2,3-quinonas.

Reducción: Formación de 1-(2-bromoethyl)-1H-dihidroindol-2,3-diona.

Aplicaciones en investigación científica

1-(2-bromoethyl)-1H-indol-2,3-diona tiene varias aplicaciones en investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, especialmente en el diseño de nuevos agentes terapéuticos.

Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.

Aplicaciones Científicas De Investigación

1-(2-Bromoethyl)-1H-indole-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción de 1-(2-bromoethyl)-1H-indol-2,3-diona implica su interacción con varios objetivos moleculares. El átomo de bromo puede participar en la unión halógena, lo que puede influir en la afinidad de unión del compuesto a los objetivos biológicos. El sistema cíclico del indol puede interactuar con enzimas y receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Compuestos similares

- 1-(2-cloroethyl)-1H-indol-2,3-diona

- 1-(2-yodoethyl)-1H-indol-2,3-diona

- 1-(2-fluoroethyl)-1H-indol-2,3-diona

Singularidad

1-(2-bromoethyl)-1H-indol-2,3-diona es único debido a la presencia del átomo de bromo, que confiere una reactividad y una actividad biológica distintas en comparación con sus análogos cloro, yodo y fluoro. El tamaño y la electronegatividad del átomo de bromo pueden influir en el comportamiento químico del compuesto y las interacciones con los objetivos biológicos .

Actividad Biológica

1-(2-bromoethyl)-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Overview of the Compound

This compound belongs to the indole family, which is known for its diverse biological activities. The presence of a bromine atom attached to an ethyl group enhances its reactivity and biological properties compared to other halogenated indole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of critical enzymes involved in cancer progression, such as arginase 1 and 2. This inhibition can lead to reduced tumor growth and enhanced immune response.

- Halogen Bonding : The bromine atom may participate in halogen bonding, influencing the compound's binding affinity to various biological targets.

- Electrophilic Aromatic Substitution : The indole ring can engage in electrophilic aromatic substitution reactions, which may alter its interaction with biological molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cell cycle progression. For instance, it has been reported to inhibit topoisomerase II activity, leading to cell cycle arrest at the G2-M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 20 | Topoisomerase II inhibition |

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 25 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | >312 |

The structure-activity relationship indicates that modifications on the indole moiety significantly influence antimicrobial potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis Methodology : One common synthetic route involves reacting indole-2,3-dione with 2-bromoethanol in the presence of potassium carbonate. This method yields the desired product efficiently under optimized conditions.

- Biological Evaluation : A recent study examined various derivatives and found that structural modifications could enhance both anticancer and antimicrobial activities. For instance, compounds with additional substituents on the indole ring exhibited improved enzyme inhibition profiles .

Comparison with Similar Compounds

When compared to other halogenated indoles such as 1-(2-chloroethyl)-1H-indole-2,3-dione and 1-(2-iodoethyl)-1H-indole-2,3-dione, the brominated derivative shows distinct advantages in terms of reactivity and biological efficacy. The larger size and unique electronegativity of bromine contribute to its enhanced interactions with biological targets.

Table 3: Comparison of Halogenated Indoles

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | High anticancer potency | Effective against multiple cancer types |

| 1-(2-chloroethyl)-1H-indole-2,3-dione | Moderate potency | Less reactive than brominated analogs |

| 1-(2-iodoethyl)-1H-indole-2,3-dione | Variable activity | Iodine's larger size affects binding |

Propiedades

IUPAC Name |

1-(2-bromoethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJALPCXFOSGNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393478 | |

| Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-78-2 | |

| Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.